1-Bromo-2,2-dimethylpropane

Physical Organic Chemistry SN2 Mechanism Steric Hindrance

1-Bromo-2,2-dimethylpropane (neopentyl bromide) is a primary alkyl bromide of molecular formula C₅H₁₁Br and molecular weight 151.05 g/mol. Unlike linear primary alkyl bromides, it bears a quaternary α-carbon with three methyl substituents, imposing extreme steric hindrance around the electrophilic carbon.

Molecular Formula C5H11Br
Molecular Weight 151.04 g/mol
CAS No. 630-17-1
Cat. No. B145997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,2-dimethylpropane
CAS630-17-1
SynonymsNeopentyl bromide
Molecular FormulaC5H11Br
Molecular Weight151.04 g/mol
Structural Identifiers
SMILESCC(C)(C)CBr
InChIInChI=1S/C5H11Br/c1-5(2,3)4-6/h4H2,1-3H3
InChIKeyCQWYAXCOVZKLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,2-dimethylpropane (CAS 630-17-1): A Sterically Hindered Primary Alkyl Bromide with Distinctive Reactivity


1-Bromo-2,2-dimethylpropane (neopentyl bromide) is a primary alkyl bromide of molecular formula C₅H₁₁Br and molecular weight 151.05 g/mol [1]. Unlike linear primary alkyl bromides, it bears a quaternary α-carbon with three methyl substituents, imposing extreme steric hindrance around the electrophilic carbon [2]. This structural feature fundamentally alters its reactivity profile across both SN1 and SN2 mechanistic regimes, distinguishing it from linear isomers such as 1-bromopentane and from unbranched primary bromides such as 1-bromobutane [3]. It is a colorless liquid with a boiling point of 105–106 °C, density of 1.199 g/mL at 25 °C, and refractive index n20/D 1.436 .

Why 1-Bromo-2,2-dimethylpropane Cannot Be Replaced by Generic Primary Alkyl Bromides


Generic primary alkyl bromides such as 1-bromobutane or 1-bromopentane cannot substitute for 1-bromo-2,2-dimethylpropane in applications where the neopentyl architecture is essential. The quaternary α-carbon imposes a steric penalty that retards bimolecular nucleophilic substitution (SN2) by factors of 10⁴ to 10⁶ relative to unhindered primary bromides [1], while simultaneously enabling Wagner-Meerwein rearrangement pathways under SN1 conditions that linear analogs cannot access [2]. In metal-catalyzed cross-coupling, the steric bulk of the neopentyl group presents unique challenges that require specialized ligand systems, as demonstrated by Boehringer Ingelheim's development of 5-cyanoimidazole ligands specifically for neopentyl bromide coupling [3]. Furthermore, the physical properties—lower boiling point and density than the linear isomer 1-bromopentane—affect both handling and separation in downstream processes [4].

Quantitative Differentiation of 1-Bromo-2,2-dimethylpropane (CAS 630-17-1) Against Closest Analogs


SN2 Bimolecular Solvolysis Rate: 3 Million-Fold Slower Than Methyl Bromide

The bimolecular solvolysis rate of 1-bromo-2,2-dimethylpropane (neopentyl bromide) has been identified as being as much as 3 million times slower than that of methyl bromide [1]. This extreme retardation is attributed to steric hindrance at the neopentyl α-carbon, which prevents the linear 180° alignment of reacting orbitals required for backside nucleophilic attack [2]. Computational modeling at the ωB97XD/6-311G(d,p) level with SCRF solvation correction for methanol yields a free energy barrier of 30.2 kcal/mol for neopentyl bromide, compared with 20.8 kcal/mol for methyl bromide, corresponding to a ΔΔG‡ of 9.4 kcal/mol and a predicted rate ratio of ~8.3 million at 298 K [3]. This places neopentyl bromide among the slowest-reacting primary alkyl bromides in SN2 processes, slower even than tert-butyl bromide under comparable conditions [4].

Physical Organic Chemistry SN2 Mechanism Steric Hindrance Solvolysis Kinetics

SN2 Reactivity vs. Ethyl Bromide: Approximately 40,000-Fold Rate Difference

In SN2 displacement reactions, ethyl bromide is approximately 40,000 times more reactive than neopentyl bromide [1]. This comparison is particularly informative because both are primary alkyl bromides, yet the neopentyl α-carbon's quaternary substitution pattern creates steric congestion that dramatically impedes nucleophilic approach. Consistent with this, methyl bromide has been reported to react 105 times faster via SN2 than neopentyl bromide in instructional contexts [2]. When ranked by SN2 reactivity among bromides: ethyl bromide > n-propyl bromide > isobutyl bromide > neopentyl bromide, with neopentyl consistently being the slowest primary substrate [3].

Nucleophilic Substitution Kinetics Steric Effects Structure-Reactivity Relationships

SN1 Reactivity Parity with Ethyl Bromide in Wet Formic Acid, with Divergent Product Outcomes

Under conditions that favor SN1 reactivity—specifically, solvolysis in wet formic acid—neopentyl bromide reacts at roughly the same rate as ethyl bromide [1]. However, the product outcomes diverge fundamentally: ethyl bromide yields the simple substitution product ethanol, whereas neopentyl bromide yields 2-methyl-2-butanol (tert-amyl alcohol) via Wagner-Meerwein rearrangement of the initially formed primary neopentyl carbocation to a more stable tertiary carbocation [2]. This rearrangement is a hallmark feature of neopentyl systems and is not available to linear primary alkyl bromides such as 1-bromobutane or 1-bromopentane [3].

SN1 Mechanism Carbocation Rearrangement Wagner-Meerwein Solvolysis

Physical Property Differentiation from Linear Isomer 1-Bromopentane

As an isomer of bromopentane (C₅H₁₁Br), 1-bromo-2,2-dimethylpropane exhibits markedly different physical properties from its linear counterpart 1-bromopentane. The branched neopentyl structure results in a boiling point of 105–106 °C, approximately 24 °C lower than 1-bromopentane (129–130 °C) [1][2]. Density is also lower: 1.199 g/mL at 25 °C for neopentyl bromide versus 1.218 g/mL for 1-bromopentane . Refractive index differs as well: n20/D 1.436 vs. n20/D ~1.444 [3]. These differences directly impact distillation separation, solvent compatibility, and formulation behavior.

Physicochemical Properties Isomer Comparison Boiling Point Density

Gas-Phase Pyrolysis Kinetics: Arrhenius Parameters for Unimolecular Elimination

The gas-phase pyrolysis of neopentyl bromide has been studied under conditions of maximal inhibition by cyclohexene over the temperature range 389–444 °C. The reaction is consistent with a first-order homogeneous molecular process, yielding 2-methyl-2-butene, 2-methyl-1-butene, and hydrogen bromide [1]. The Arrhenius parameters are E = 247 ± 5 kJ/mol and log A (s⁻¹) = 14.2 ± 0.3 [2]. Rate constants at specific temperatures have been tabulated: k(662 K) = 5.18 × 10⁻⁶ s⁻¹, k(675 K) = 1.23 × 10⁻⁵ s⁻¹, k(700 K) = 5.92 × 10⁻⁵ s⁻¹, k(717 K) = 1.62 × 10⁻⁴ s⁻¹ [3]. DFT studies confirm that the reaction proceeds via a Wagner-Meerwein rearrangement as the first step, with halide migration from the terminal carbon to the more substituted carbon followed by β-elimination [4].

Gas-Phase Kinetics Pyrolysis Arrhenius Parameters Thermal Decomposition

Nickel-Catalyzed Cross-Electrophile Coupling Enabled by Specialized Ligand for Sterically Hindered Neopentyl Bromides

The steric hindrance of neopentyl bromide poses significant challenges for transition-metal-catalyzed cross-coupling reactions, often resulting in low yields with conventional ligand systems. Boehringer Ingelheim researchers identified 5-cyanoimidazole as an inexpensive and effective ligand that specifically enables nickel-catalyzed cross-electrophile reductive couplings of sterically hindered neopentyl bromides with aryl bromides, yielding alkylated arene products in good to high yields [1]. This ligand was discovered through strategic screening of the company's pharmaceutical compound library, and its development was motivated by the prevalence of neopentyl groups in biologically active molecules [2]. The methodology expands the scope of reductive couplings to include challenging neopentyl substrates that are otherwise poorly reactive [3].

Cross-Coupling Nickel Catalysis Neopentyl Halides Pharmaceutical Synthesis

High-Value Application Scenarios for 1-Bromo-2,2-dimethylpropane Driven by Quantitative Differentiation


Synthesis of S-Alkylated Cysteine Derivatives with Branched Alkyl Chains for Peptide and Protein Modification

1-Bromo-2,2-dimethylpropane is specifically employed in the synthesis of S-alkylated cysteine derivatives bearing branched neopentyl chains, which are valuable in agrochemical, pharmaceutical, and dyestuff research [1]. An improved method reported in Tetrahedron Letters achieves these derivatives in good yield and high purity by refluxing cysteine thiol with the appropriate alkyl bromide in sodium ethoxide/ethanol [2]. The steric bulk of the neopentyl group imparts distinct conformational and lipophilic properties to the modified cysteine residues that linear alkyl bromides such as 1-bromobutane or 1-bromopentane cannot replicate. This application exploits the unique structural architecture of the neopentyl moiety rather than relying on rapid SN2 kinetics, making the compound's steric hindrance a feature rather than a limitation.

Pharmaceutical Intermediate for Introduction of the Neopentyl Pharmacophore via Metal-Catalyzed Cross-Coupling

In pharmaceutical development, the neopentyl group is a recognized pharmacophore present in biologically active molecules. The Boehringer Ingelheim methodology using 5-cyanoimidazole as a ligand for nickel-catalyzed cross-electrophile reductive coupling enables efficient arylation of neopentyl bromide with aryl bromides [3]. This protocol is particularly relevant for drug discovery programs where the neopentyl motif contributes to metabolic stability, conformational restriction, or lipophilicity modulation. The same coupling cannot be achieved with comparable efficiency using less-hindered primary bromides, as the neopentyl substrate's steric profile was the specific challenge that motivated ligand development. Industrial users in pharmaceutical process chemistry should procure neopentyl bromide when the target molecule requires the gem-dimethyl branching pattern adjacent to the point of attachment.

Wagner-Meerwein Rearrangement-Based Synthesis of Tertiary Alcohols and Alkenes from a Primary Alkyl Halide Precursor

The unique ability of neopentyl bromide to undergo Wagner-Meerwein rearrangement under SN1 conditions enables synthetic access to tert-amyl derivatives (2-methyl-2-butanol, 2-methyl-2-butene) from a primary alkyl bromide starting material [4]. This transformation is not accessible from linear primary bromides such as 1-bromopentane, which would yield unrearranged primary alcohols under the same conditions. In gas-phase pyrolysis, neopentyl bromide cleanly eliminates to produce 2-methyl-2-butene and 2-methyl-1-butene as the sole olefinic products, with well-characterized Arrhenius kinetics (Ea = 247 ± 5 kJ/mol, log A = 14.2 ± 0.3) [5]. This property can be exploited in flow chemistry or vapor-phase reactor designs where predictable thermal decomposition to specific alkene mixtures is desired.

Physical Organic Chemistry Research and Teaching: A Canonical Probe for Steric Effects in Nucleophilic Substitution

1-Bromo-2,2-dimethylpropane serves as a benchmark substrate in physical organic chemistry for quantifying steric effects on reaction rates. With SN2 reactivity approximately 3 × 10⁶ times slower than methyl bromide and roughly 40,000 times slower than ethyl bromide [6][7], it represents an extreme case of steric retardation in a nominally primary alkyl halide. This makes it invaluable for calibrating computational models of steric effects, teaching structure-reactivity relationships, and probing the SN1-SN2 mechanistic continuum [8]. The compound's well-documented kinetic behavior across multiple solvent systems and nucleophiles provides a robust reference point that less-extreme substrates cannot offer. Procurement for this purpose requires high purity (≥98% GC) to ensure kinetic measurements are not confounded by reactive impurities.

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